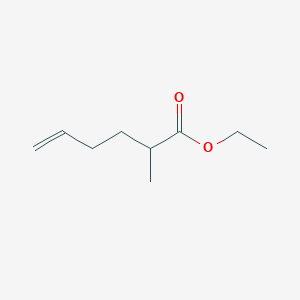
1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene is an organic compound with a complex structure, featuring both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. The process may include:
Friedel-Crafts Alkylation: Introduction of the ethyl group to the benzene ring.
Halogenation: Introduction of fluorine atoms to the aromatic ring.
Cyclohexyl Substitution: Attachment of the propylcyclohexyl group through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Hydrogenation of the aromatic ring.
Substitution: Halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce fully hydrogenated cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene has several scientific research applications:
Material Science: Used in the development of advanced polymers and liquid crystals.
Pharmaceuticals: Potential intermediate in the synthesis of drug molecules.
Chemical Research: Studied for its unique reactivity and potential as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving aromatic and aliphatic interactions, influencing the reactivity and stability of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene
- trans-1-[(4-Ethylphenyl)ethynyl]-4-(4-propylcyclohexyl)benzene
Uniqueness
1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene is unique due to the presence of both ethyl and propylcyclohexyl groups along with difluoro substitution on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in material science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
943538-31-6 |
|---|---|
Molekularformel |
C23H28F2 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C23H28F2/c1-3-5-17-8-12-19(13-9-17)21-15-14-20(22(24)23(21)25)18-10-6-16(4-2)7-11-18/h6-7,10-11,14-15,17,19H,3-5,8-9,12-13H2,1-2H3 |
InChI-Schlüssel |
CYNICQFTBANSDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2=C(C(=C(C=C2)C3=CC=C(C=C3)CC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)

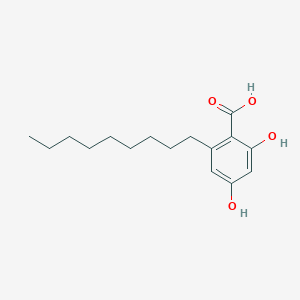

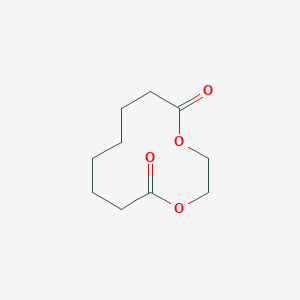
![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)

![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)

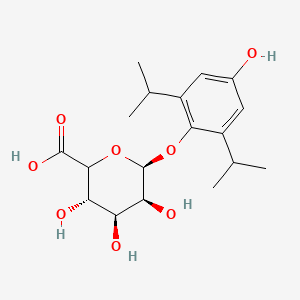
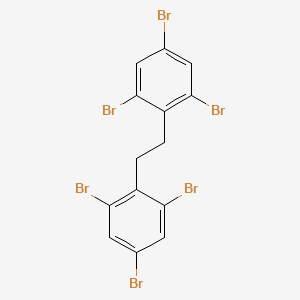

![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
